[(4-Bromophenyl)methyl](3-methylbutyl)amine
Description
(4-Bromophenyl)methylamine is a secondary amine characterized by a 4-bromophenylmethyl group attached to a branched 3-methylbutyl chain. Its IUPAC name reflects the substituent positions: the bromine atom is para to the methylene group on the benzene ring, and the alkyl chain is a branched pentyl derivative (3-methylbutyl). The compound’s molecular formula is C₁₂H₁₈BrN, with a molecular weight of 256.18 g/mol.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(2)7-8-14-9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
MLSMWAYDNPJGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (4-Bromophenyl)methylamine can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylmethylamine.
Substitution: Formation of substituted benzylamines, such as hydroxyl or cyano derivatives.
Scientific Research Applications
(4-Bromophenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The bromine atom on the phenyl ring significantly influences electronic and steric properties. Comparisons with other aryl-substituted amines include:
- (3-Methoxyphenyl)methylamine (C₁₃H₂₁NO, MW 235.16): The methoxy group is electron-donating, increasing the amine’s basicity compared to the brominated analog .
- Bis(4-bromophenyl)(4-formylphenyl)amine (C₁₉H₁₃Br₂NO, MW 439.03): A tertiary amine with two bromophenyl groups, enabling applications in optoelectronics or as a ligand in catalysis .
Alkyl Chain Variations
The 3-methylbutyl group’s branching contrasts with linear or cyclic alkyl chains in similar compounds:
- 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride (C₁₆H₁₈Br₂ClN, MW 443.58): Bulkier bis-bromophenyl groups increase steric hindrance, reducing reactivity but enhancing thermal stability .
Key Insight : Branched alkyl chains (e.g., 3-methylbutyl) improve lipophilicity, enhancing membrane permeability in bioactive compounds, while linear chains (e.g., butan-2-yl) may favor crystallinity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Aryl Group | Alkyl Chain | Molecular Weight | Key Feature |
|---|---|---|---|---|
| (4-Bromophenyl)methylamine | 4-Bromophenyl | 3-methylbutyl | 256.18 | High lipophilicity |
| (4-Bromo-3-fluorophenyl)methylamine | 4-Bromo-3-fluorophenyl | butan-2-yl | 274.17 | Enhanced dipole interactions |
| (3-Methoxyphenyl)methylamine | 3-Methoxyphenyl | 3-methylbutyl | 235.16 | Increased basicity |
| 1,3-bis(4-bromophenyl)propan-2-ylamine | Bis(4-bromophenyl) | methyl | 443.58 | Steric hindrance, thermal stability |
Table 2: Application Overview
| Compound Class | Example | Application | Reference |
|---|---|---|---|
| Bromophenylalkylamines | (4-Bromophenyl)methylamine | Polymer synthesis, gas adsorption | |
| Fluorinated Analogs | (4-Bromo-3-fluorophenyl)methylamine | Pharmaceutical intermediates | |
| Quaternized Amines | Tris(3-methylbutyl)amine derivatives | Anti-agglomerants, anticorrosives |
Biological Activity
(4-Bromophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a brominated phenyl group attached to a branched alkyl amine, which may influence its interaction with biological systems. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of (4-Bromophenyl)methylamine can be represented as follows:
- Molecular Formula : CHBrN
- Structural Features :
- A bromine atom at the para position of the phenyl ring.
- A branched 3-methylbutyl group attached to the amine.
This unique configuration may impact the compound's lipophilicity, binding affinity, and overall biological activity.
The biological activity of (4-Bromophenyl)methylamine is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance binding affinity to these targets, potentially leading to significant physiological effects. The branched alkyl group may facilitate membrane permeability, enhancing bioavailability and efficacy in biological systems .
Biological Activities
Research on similar compounds suggests that (4-Bromophenyl)methylamine may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways .
- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory processes or pathogen virulence factors has been noted in related compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to (4-Bromophenyl)methylamine:
- Antimicrobial Efficacy : A study demonstrated that brominated phenyl compounds exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Dopaminergic Activity : Research indicated that similar compounds could act as selective modulators at dopamine receptors, influencing neurotransmitter release and potentially offering therapeutic benefits for disorders such as Parkinson's disease .
- Enzyme Interaction Studies : Investigations into enzyme inhibitors revealed that compounds with halogen substitutions could effectively inhibit phospholipase A2, an enzyme involved in inflammatory responses .
Data Table: Biological Activities Comparison
| Compound Name | Activity Type | Observed Effects | Reference |
|---|---|---|---|
| (4-Bromophenyl)methylamine | Antimicrobial | Effective against Gram-positive bacteria | |
| (2-Chlorophenyl)methylamine | Dopaminergic Modulation | Increased dopamine release | |
| (4-Fluorophenyl)methylamine | Enzyme Inhibition | Inhibition of phospholipase A2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
